molecular formula C12H16BrN B13209363 3-(4-Bromophenyl)-4-ethylpyrrolidine

3-(4-Bromophenyl)-4-ethylpyrrolidine

Cat. No.: B13209363
M. Wt: 254.17 g/mol
InChI Key: SNXMDDKKAUHRCV-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4-ethylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound features a bromophenyl group attached to the third carbon of a pyrrolidine ring, with an ethyl group attached to the fourth carbon. The presence of the bromine atom in the phenyl ring and the pyrrolidine structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-4-ethylpyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromobenzaldehyde and 4-ethylpyrrolidine.

    Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with 4-ethylpyrrolidine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Purification: The resulting product is then purified using techniques like recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-4-ethylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-4-ethylpyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-4-ethylpyrrolidine involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The pyrrolidine ring may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-4-ethylpyrrolidine: Similar structure but with a chlorine atom instead of bromine.

    3-(4-Fluorophenyl)-4-ethylpyrrolidine: Similar structure but with a fluorine atom instead of bromine.

    3-(4-Methylphenyl)-4-ethylpyrrolidine: Similar structure but with a methyl group instead of bromine.

Uniqueness

3-(4-Bromophenyl)-4-ethylpyrrolidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

3-(4-bromophenyl)-4-ethylpyrrolidine

InChI

InChI=1S/C12H16BrN/c1-2-9-7-14-8-12(9)10-3-5-11(13)6-4-10/h3-6,9,12,14H,2,7-8H2,1H3

InChI Key

SNXMDDKKAUHRCV-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCC1C2=CC=C(C=C2)Br

Origin of Product

United States

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